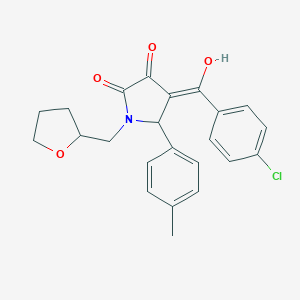![molecular formula C17H19NO3 B266937 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B266937.png)
4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid, also known as EMA, is a chemical compound that has been studied for its potential applications in scientific research. EMA is a derivative of benzoic acid and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid involves the inhibition of various enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. This compound also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. This compound also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid. One direction is to further investigate its potential applications in cancer research and the development of new cancer therapies. Another direction is to investigate its potential applications in the treatment of various inflammatory diseases and neurological disorders. Further research is also needed to determine the optimal dosage and toxicity of this compound for various applications.
Méthodes De Synthèse
The synthesis of 4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid involves the reaction of 3-methylbenzoic acid with 3-ethoxybenzylamine in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound as a white solid with a melting point of 175-177°C.
Applications De Recherche Scientifique
4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
4-[(3-ethoxyphenyl)methylamino]-3-methylbenzoic acid |
InChI |
InChI=1S/C17H19NO3/c1-3-21-15-6-4-5-13(10-15)11-18-16-8-7-14(17(19)20)9-12(16)2/h4-10,18H,3,11H2,1-2H3,(H,19,20) |
Clé InChI |
QNZKONWPFABXEQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)CNC2=C(C=C(C=C2)C(=O)O)C |
SMILES canonique |
CCOC1=CC=CC(=C1)CNC2=C(C=C(C=C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-{2-(2-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266855.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266856.png)
![(E)-(4-methoxy-2-methylphenyl){2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266861.png)

![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)
![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)


![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)

![1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)